molecular formula C25H27NO2S B2713251 N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877651-10-0

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B2713251
CAS RN: 877651-10-0
M. Wt: 405.56
InChI Key: YKEBRHUWEFMLHO-UHFFFAOYSA-N
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Description

“N-(3,3-Diphenylpropyl)glycinamide” is a non-competitive NMDA receptor open-channel blocker . It’s a solid white compound soluble in DMSO .


Synthesis Analysis

There are several methods to synthesize compounds similar to the one you’re interested in. For instance, “N-methyl-3,3-diphenylpropylamine” can be synthesized by demethylation of “N, N-dimethyl-3,3-diphenylpropylamine”, followed by hydrolysis . Another method involves Friedel-Crafts alkylation of cinnamonitrile and benzene to prepare “3,3-diphenylpropionitrile”, which is then converted into “3,3-diphenylpropylamine” through catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of “N-(3,3-Diphenylpropyl)glycinamide” consists of a molecular formula of C17H20N2O and a molecular weight of 268.35 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide” are not available, similar compounds like dihydropyridine derivatives have been studied for their photodegradation .


Physical And Chemical Properties Analysis

“N-(3,3-Diphenylpropyl)glycinamide” is a solid white compound soluble in DMSO . It has a molecular formula of C17H20N2O and a molecular weight of 268.35 .

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of various thiophene carboxamide derivatives have been a subject of interest. For example, the study by Sowmya et al. (2018) demonstrates the green synthesis of thiophenyl pyrazoles and isoxazoles using a 1,3-dipolar cycloaddition methodology. Some compounds synthesized showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting the application of thiophene carboxamides in developing new antimicrobial agents (Sowmya et al., 2018).

Polymer Science

In the realm of polymer science, thiophene-containing polyamides exhibit promising properties. Spiliopoulos et al. (1998) reported on rigid-rod polyamides and polyimides derived from thiophene and p-terphenyl, demonstrating their solubility in polar aprotic solvents and excellent thermooxidative stability. These materials could have applications in high-performance plastics and fibers due to their outstanding thermal properties (Spiliopoulos et al., 1998).

Antimycobacterial Activity

Goněc et al. (2016) synthesized N-(alkoxyphenyl)-hydroxynaphthalene carboxamides and evaluated their antimycobacterial activity. Some compounds exhibited activity comparable to or higher than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity. This study suggests the potential of thiophene carboxamides in treating mycobacterial infections (Goněc et al., 2016).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including carboxamides, showed significant enzyme inhibitory activities. These compounds were tested against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating their potential in developing enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Electrochromic and Electrofluorescent Materials

Sun et al. (2016) developed electroactive polyamides with bis(diphenylamino)-fluorene units, showing reversible electrochromic characteristics and strong fluorescence. These materials offer applications in smart windows, displays, and fluorescent markers due to their excellent stability and high contrast ratio (Sun et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “2-Propylphenyl isocyanate”, indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEBRHUWEFMLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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